molecular formula C17H12ClNO2 B11835899 4-Benzoyl-6-chloro-2-methylisoquinolin-3(2H)-one CAS No. 112780-92-4

4-Benzoyl-6-chloro-2-methylisoquinolin-3(2H)-one

Cat. No.: B11835899
CAS No.: 112780-92-4
M. Wt: 297.7 g/mol
InChI Key: KTAOVSRSPBGPAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzoyl-6-chloro-2-methylisoquinolin-3(2H)-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a benzoyl group, a chloro substituent, and a methyl group attached to the isoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-6-chloro-2-methylisoquinolin-3(2H)-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of Isoquinoline Core: Starting from a suitable precursor such as 2-methylbenzaldehyde, the isoquinoline core can be formed through a Pomeranz-Fritsch reaction.

    Introduction of Chloro Group: Chlorination of the isoquinoline core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Benzoylation: The benzoyl group can be introduced through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-6-chloro-2-methylisoquinolin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted isoquinolines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzoyl-6-chloro-2-methylisoquinolin-3(2H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    4-Benzoylisoquinoline: Lacks the chloro and methyl substituents.

    6-Chloro-2-methylisoquinoline: Lacks the benzoyl group.

    2-Methylisoquinolin-3(2H)-one: Lacks the benzoyl and chloro substituents.

Uniqueness

4-Benzoyl-6-chloro-2-methylisoquinolin-3(2H)-one is unique due to the combination of its substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

112780-92-4

Molecular Formula

C17H12ClNO2

Molecular Weight

297.7 g/mol

IUPAC Name

4-benzoyl-6-chloro-2-methylisoquinolin-3-one

InChI

InChI=1S/C17H12ClNO2/c1-19-10-12-7-8-13(18)9-14(12)15(17(19)21)16(20)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

KTAOVSRSPBGPAY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=CC(=CC2=C(C1=O)C(=O)C3=CC=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.